10-O-2,2-Dichloroethoxycarbonyl Docetaxel
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Overview
Description
10-O-2,2-Dichloroethoxycarbonyl Docetaxel is a derivative and impurity of Docetaxel, an antineoplastic and antimitotic agent. This compound is known for its role in promoting the assembly of microtubules and inhibiting their depolymerization to free tubulin . It is primarily used in the pharmaceutical industry as a reference standard and impurity marker for Docetaxel.
Preparation Methods
The synthesis of 10-O-2,2-Dichloroethoxycarbonyl Docetaxel involves several steps, starting from DocetaxelThe reaction conditions typically involve the use of chloroform and methanol as solvents . Industrial production methods are similar but scaled up to meet the demand for pharmaceutical testing and research.
Chemical Reactions Analysis
10-O-2,2-Dichloroethoxycarbonyl Docetaxel undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Scientific Research Applications
10-O-2,2-Dichloroethoxycarbonyl Docetaxel is extensively used in scientific research, particularly in:
Chemistry: As a reference standard for analytical methods.
Biology: Studying the effects of microtubule stabilization.
Medicine: Researching its role as an impurity in Docetaxel formulations.
Industry: Quality control and assurance in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 10-O-2,2-Dichloroethoxycarbonyl Docetaxel involves the stabilization of microtubules, preventing their depolymerization. This action disrupts the normal function of microtubules in cell division, leading to cell cycle arrest and apoptosis. The molecular targets include tubulin and associated proteins involved in microtubule dynamics .
Comparison with Similar Compounds
Similar compounds to 10-O-2,2-Dichloroethoxycarbonyl Docetaxel include:
Docetaxel: The parent compound with similar microtubule-stabilizing properties.
Paclitaxel: Another microtubule-stabilizing agent with a different chemical structure.
Properties
Molecular Formula |
C46H55Cl2NO16 |
---|---|
Molecular Weight |
948.8 g/mol |
IUPAC Name |
[(2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-12-(2,2-dichloroethoxycarbonyloxy)-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C46H55Cl2NO16/c1-23-27(61-39(55)33(52)32(25-15-11-9-12-16-25)49-40(56)65-42(3,4)5)20-46(58)37(63-38(54)26-17-13-10-14-18-26)35-44(8,28(51)19-29-45(35,22-60-29)64-24(2)50)36(53)34(31(23)43(46,6)7)62-41(57)59-21-30(47)48/h9-18,27-30,32-35,37,51-52,58H,19-22H2,1-8H3,(H,49,56)/t27-,28-,29+,32-,33+,34+,35-,37-,44+,45-,46?/m0/s1 |
InChI Key |
NOGDKPUOAHYBCO-XAXFBLIZSA-N |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H](C(C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)OCC(Cl)Cl |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)OCC(Cl)Cl |
Origin of Product |
United States |
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